What is the mechanism of action of MS8815?
What is the mechanism of action of MS8815?
An In-depth Technical Guide to the Mechanism of Action of MS8815
Introduction
MS8815 is a novel, potent, and selective heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression.[5]
In certain cancers, such as triple-negative breast cancer (TNBC), EZH2 is overexpressed and drives oncogenesis through both its canonical, catalytic activity and non-canonical, scaffolding functions.[1][3][5] While catalytic inhibitors of EZH2 exist, they are often ineffective in cancers where the non-catalytic functions of the EZH2 protein are paramount.[1][3] MS8815 represents a therapeutic strategy to overcome this limitation by targeting the entire EZH2 protein for destruction, thereby ablating both its enzymatic and non-enzymatic roles.[6][7]
Core Mechanism of Action: Targeted Protein Degradation
As a PROTAC, MS8815's mechanism is not to inhibit its target protein, but to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate it.[5][8] This is achieved through its bifunctional structure:
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Target-Binding Moiety: MS8815 incorporates a ligand derived from the EZH2 inhibitor EPZ-6438, which binds with high affinity to the EZH2 protein.[7]
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E3 Ligase-Recruiting Moiety: This is connected via a chemical linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][8]
By simultaneously binding to both EZH2 and VHL, MS8815 acts as a molecular bridge, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate EZH2. The attached ubiquitin chains mark the EZH2 protein for recognition and subsequent degradation by the 26S proteasome.[5][8] MS8815 is then released and can catalyze further rounds of degradation.
This degradation is robust and occurs in a concentration-, time-, and proteasome-dependent manner.[3][4][5][8] The process is confirmed to be dependent on the UPS, as the effects of MS8815 can be rescued by inhibitors of the NEDD8 activating E1 enzyme (NAE), such as MLN4924, which is crucial for the activation of cullin-RING E3 ligases like VHL.[4][9]
Signaling and Process Diagrams
MS8815-Mediated EZH2 Degradation Pathway
Caption: Workflow of MS8815 inducing the formation of a ternary complex to trigger EZH2 ubiquitination and proteasomal degradation.
Quantitative Data Summary
The potency and efficacy of MS8815 have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Notes |
| MS8815 | EZH2 | 8.6[2][4][5][7] | Potent inhibition of methyltransferase activity. |
| MS8815 | EZH1 | 62[2][7] | Shows selectivity for EZH2 over the related EZH1. |
| EPZ-6438 | EZH2 | 3.3[5] | Parent inhibitor used as a benchmark. |
Table 2: Cellular Degradation and Growth Inhibition
| Parameter | Cell Line | Value | Notes |
| DC₅₀ (Degradation) | MDA-MB-453 | 140 nM[2][7] | Concentration for 50% maximal degradation of EZH2. |
| GI₅₀ (Growth Inhibition) | BT549 | 2.0 µM[4] | Concentration for 50% growth inhibition. |
| GI₅₀ (Growth Inhibition) | Patient 515a (Primary) | 1.4 µM[4] | Effective in primary cells derived from TNBC patients. |
Experimental Protocols
In Vitro EZH2 Enzymatic Inhibition Assay
Objective: To determine the IC₅₀ value of MS8815 against EZH2 methyltransferase activity.
Methodology:
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Reaction Setup: Assays are performed in 384-well plates. The reaction mixture contains recombinant human PRC2 complex, a biotinylated histone H3 (K27) peptide substrate, and the radio-labeled cofactor S-adenosyl-L-[³H-methyl]-methionine (³H-SAM).
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Compound Preparation: MS8815 is serially diluted in DMSO to create a range of concentrations and then added to the reaction wells. A DMSO-only control is included.
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Incubation: The reaction is initiated by adding the PRC2 enzyme and is incubated at room temperature for a specified period (e.g., 60 minutes).
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Termination & Detection: The reaction is stopped. The biotinylated peptide substrate is captured on a streptavidin-coated plate. The incorporation of the ³H-methyl group from ³H-SAM onto the peptide is quantified using a scintillation counter.
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Data Analysis: The resulting data is normalized to controls, and the IC₅₀ value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.
Experimental Workflow: EZH2 Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MS8815 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
